4-(2-aminobenzenesulfonamido)benzoic acid

Description

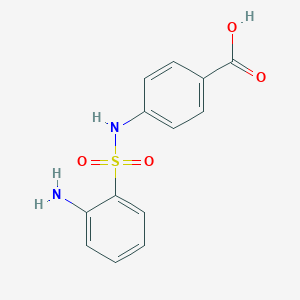

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-aminophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJKNSKVQNDOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 2 Aminobenzenesulfonamido Benzoic Acid

Retrosynthetic Analysis of 4-(2-aminobenzenesulfonamido)benzoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is at the sulfonamide bond (S-N).

This disconnection suggests that the molecule can be synthesized by forming the amide bond between a derivative of 2-aminobenzenesulfonic acid and 4-aminobenzoic acid. This is a common and reliable bond-forming reaction in organic synthesis.

Further disconnection of the two primary fragments leads to even simpler precursors. The 4-aminobenzoic acid fragment can be conceptually derived from 4-nitrobenzoic acid through the reduction of the nitro group. youtube.com The 2-aminobenzenesulfonic acid fragment can be traced back to a corresponding sulfonyl chloride, which is a more reactive species suitable for forming the sulfonamide linkage. The key starting materials identified through this analysis are typically 2-nitrobenzenesulfonyl chloride and 4-aminobenzoic acid, with a protection/deprotection strategy often required for the amino groups to prevent unwanted side reactions.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing sulfonamides, including the target compound, have been well-established, primarily involving multi-step sequences. More recently, efforts have been made to develop more efficient one-pot procedures.

Multi-step Synthetic Strategies

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules through a sequence of reactions. A prevalent strategy for synthesizing this compound involves the reaction of an appropriately substituted sulfonyl chloride with an amine.

A common approach involves the coupling of 2-aminobenzenesulfonyl chloride with 4-aminobenzoic acid. However, the reactivity of the amino group in 2-aminobenzenesulfonyl chloride necessitates the use of a protecting group. For instance, the amino group can be protected as an acetamide. The synthesis often begins with protecting the amino group of aniline (B41778), followed by chlorosulfonation, reaction with 4-aminobenzoic acid, and finally, deprotection to yield the target molecule. utdallas.edu

An alternative documented synthesis involves suspending 4-aminobenzoic acid in water and adjusting the pH to be basic with sodium carbonate. nih.gov Then, a sulfonyl chloride, such as 2-iodobenzenesulfonyl chloride, is added and stirred at room temperature to form the sulfonamide linkage. nih.gov While this example uses an iodinated precursor, the fundamental reaction of coupling a sulfonyl chloride with 4-aminobenzoic acid under basic aqueous conditions is a key classical strategy. nih.gov

Table 1: Example of a Multi-step Synthesis Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|

This modular approach allows for the synthesis of various derivatives by changing either the sulfonyl chloride or the aniline component. nih.gov

One-Pot Synthesis Approaches

One-pot synthesis combines multiple reaction steps in a single reactor, avoiding the lengthy separation and purification of intermediate compounds. This approach saves time, resources, and reduces waste. For the synthesis of related sulfonamides, one-pot methods have been developed that could be adapted for this compound.

One such strategy involves the reaction of thiols with 4-halobenzoic acid methyl esters via a nucleophilic aromatic substitution (SNAr), followed by an oxidative workup in the same pot to form 4-sulfonyl benzoic acids. daneshyari.com Another innovative one-pot method generates sulfonamides from aromatic carboxylic acids and amines through a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. nih.gov This method directly couples the traditional starting materials for amide synthesis to form a sulfonamide, representing a significant increase in efficiency. nih.gov

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. These include the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Innovations

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of precursors to this compound, catalytic hydrogenation is a key technology. The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is efficiently achieved using catalysts like Palladium on carbon (Pd/C). google.compatsnap.comgoogle.com This reaction can be performed at low temperature and pressure in water, making it an environmentally friendly process. google.compatsnap.com

Table 2: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | 5% Pd/C | H₂, 1-2 MPa, 60-70°C, H₂O, NaOH | 4-Aminobenzoic acid | >95% | google.com |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of complex benzoic acid derivatives, demonstrating the versatility of catalytic methods in this area of chemistry. researchgate.net Iron-catalyzed cross-coupling reactions have also been shown to be effective for preparing related alkyl benzoic acid derivatives. orgsyn.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can incorporate several green principles.

The use of water as a solvent is a key aspect of green chemistry. Several synthetic procedures for related compounds utilize water as the reaction medium, reducing the reliance on volatile organic solvents. nih.govresearchgate.net For instance, the coupling of anthranilic acid with sulfonyl chlorides can be performed in water with a base like sodium bicarbonate. nih.gov

The catalytic hydrogenation of 4-nitrobenzoic acid in water is another example of a green process, as it avoids harsh reducing agents and organic solvents. google.compatsnap.com Additionally, the development of one-pot syntheses contributes to green chemistry by minimizing waste and energy consumption. daneshyari.comnih.gov

Looking towards more sustainable long-term solutions, the bioproduction of aminobenzoic acids from renewable feedstocks using engineered microorganisms presents an alternative to traditional chemical synthesis. mdpi.comnih.gov These biological routes start from simple sugars and avoid the harsh conditions and toxic reagents associated with petrochemical-based manufacturing. mdpi.com

The principal synthetic route to this compound involves a nucleophilic substitution reaction between a derivative of 2-aminobenzenesulfonyl chloride and 4-aminobenzoic acid. To prevent unwanted side reactions, the amino group on the benzenesulfonyl chloride is typically protected. A common approach utilizes an acetamido-protected starting material.

Primary Synthetic Pathway: Acetamido-Protected Route

A plausible and widely supported method for synthesizing the target compound is through the reaction of 2-acetamidobenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction is analogous to the synthesis of similar compounds such as 2-(4-acetamidobenzenesulfonamido)benzoic acid and 3-[4-(acetamido)benzenesulfonamido]benzoic acid nih.govresearchgate.net. The reaction is typically carried out in an aqueous solution where the pH is maintained at a basic level, for instance, around pH 8-9, using a mild base like sodium carbonate or sodium bicarbonate nih.govresearchgate.net. The base serves to deprotonate the amino group of 4-aminobenzoic acid, enhancing its nucleophilicity to attack the sulfonyl chloride.

The reaction proceeds at room temperature with constant stirring until the sulfonyl chloride is consumed, which can be monitored using thin-layer chromatography (TLC) nih.gov. Following the completion of the sulfonamide bond formation, the acetamido protecting group must be removed to yield the final product. This is typically achieved by acid or base-catalyzed hydrolysis.

Alternative Synthetic Pathway: Nitro-Substituted Route

An alternative synthetic strategy involves the use of a nitro-substituted precursor, specifically the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid researchgate.nettandfonline.com. This reaction is also a nucleophilic substitution, forming 4-(2-nitrobenzenesulfonamido)benzoic acid. The nitro group is a strong electron-withdrawing group, which can facilitate the reaction.

Following the formation of the sulfonamide, the nitro group is reduced to an amino group to yield the target molecule, this compound. This reduction can be accomplished using various established methods for nitro group reduction, such as catalytic hydrogenation using a palladium catalyst (Pd/C) or reduction with metals in acidic media tandfonline.comacs.orgrsc.org. The synthesis of the starting material, 2-nitrobenzenesulfonyl chloride, can be achieved through the chlorination of 2,2'-dinitrodiphenyl disulfide chemicalbook.com.

The general synthesis of N-substituted arylsulfonamides often involves the reaction of an aryl hydrocarbon with chlorosulfonic acid to generate the corresponding aryl sulfonyl chloride, which is then reacted with an amine google.com.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The specific methodology depends on the synthetic route employed.

Following the acetamido-protected route, after the initial reaction, the solution is typically acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3 nih.gov. This protonates the carboxylate group, causing the product, 4-(2-acetamidobenzenesulfonamido)benzoic acid, to precipitate out of the aqueous solution as a solid. The precipitate is then collected by filtration and washed with water to remove any remaining salts and water-soluble impurities nih.gov.

For the final deprotected product, further purification is often necessary. Recrystallization is a common and effective method. A suitable solvent, such as methanol, can be used to dissolve the crude product, and upon cooling, pure crystals of this compound will form nih.gov.

In cases where recrystallization is insufficient to achieve the desired purity, column chromatography is a viable option. Silica gel is a common stationary phase, and a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), can be used to separate the target compound from any byproducts or unreacted starting materials acs.org.

After purification, the product can be dried to remove any residual solvent. This is often done by heating under reduced pressure google.com.

Yield Optimization and Reaction Efficiency Studies in the Synthesis of this compound

While specific yield optimization studies for this compound are not extensively documented, data from analogous reactions provide insight into the expected reaction efficiency. The synthesis of structurally similar sulfonamides often proceeds with high yields.

For instance, the synthesis of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide has been reported with a yield of 93% researchgate.net. Similarly, other sulfonamide syntheses have achieved yields in the range of 90-93% nih.gov. These figures suggest that the synthesis of this compound, under optimized conditions, can also be expected to produce high yields.

Several factors can be adjusted to optimize the yield. These include the precise control of pH during the reaction, the reaction temperature, the choice of solvent, and the molar ratio of the reactants. For the sulfonylation reaction, maintaining a slightly basic pH is crucial to ensure the nucleophilicity of the amine while preventing the hydrolysis of the sulfonyl chloride. The reaction time is also a critical parameter that should be monitored to ensure the reaction goes to completion without the formation of significant degradation products.

The efficiency of the purification steps also plays a role in the final isolated yield. Careful handling during filtration, washing, and recrystallization can minimize product loss.

Interactive Data Table: Summary of Synthetic Parameters for Analogous Sulfonamide Syntheses

| Parameter | Acetamido-Protected Route nih.gov | Nitro-Substituted Route researchgate.net | General Sulfonamide Synthesis nih.gov |

| Starting Materials | 2-acetamidobenzenesulfonyl chloride, 4-aminobenzoic acid | 2-nitroaniline, 4-methylbenzenesulfonyl chloride | Arylsulfonyl chloride, Aniline derivative |

| Solvent | Water | Not specified | Not specified |

| Base | Sodium Carbonate | Not specified | Not specified |

| pH | ~8 | Not applicable | Not specified |

| Temperature | Room Temperature | 70 °C | Not specified |

| Purification | Precipitation, Filtration, Washing, Recrystallization (Methanol) | TLC, Crystallization | Recrystallization (Ethanol) |

| Reported Yield | Not specified for this specific isomer | 93% | 90-93% |

This table summarizes key parameters from the synthesis of similar sulfonamide compounds, providing a reference for the expected conditions and outcomes in the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 Aminobenzenesulfonamido Benzoic Acid

X-ray Crystallography and Solid-State Conformation Analysis

Direct single-crystal X-ray diffraction data for 4-(2-aminobenzenesulfonamido)benzoic acid is not widely available in current literature. However, analysis of the structurally similar compound, 4-(2-Iodobenzenesulfonamido)benzoic acid monohydrate , provides significant insight into the likely solid-state conformation. researchgate.netnist.gov In this analog, the primary amino group (-NH₂) is replaced by an iodine atom.

In the crystal structure of the iodinated analog, the molecule's geometry is defined by a distorted tetrahedral coordination around the sulfur atom. researchgate.netnist.gov The two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 74.18 (17)°. researchgate.netnist.gov This twisted conformation is a common feature in diaryl sulfonamides due to the steric hindrance around the sulfonamide linkage.

The solid-state packing of the analog is stabilized by a network of intermolecular hydrogen bonds, including N-H···O and O-H···O interactions. researchgate.netnist.gov The carboxylic acid groups form dimers, a typical supramolecular synthon. Additionally, π–π stacking interactions between phenyl rings, with a centroid–centroid distance of 3.726 (3) Å, contribute to the stability of the crystal lattice. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for the unambiguous determination of molecular structure in solution. Although a published spectrum for this compound is not available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and established substituent effects.

The structure of this compound comprises two substituted benzene (B151609) rings. The expected chemical shifts (in DMSO-d₆, a common solvent for such compounds) are tabulated below. These predictions are informed by data from related structures like aminobenzoic acids and other sulfonamides. rsc.orgresearchgate.net

Predicted ¹H NMR Data (DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0-13.0 | Broad Singlet | Acidic proton, position is concentration-dependent. |

| Sulfonamide (-SO₂NH-) | ~10.0-11.0 | Singlet | Exchangeable proton. |

| Aromatic (benzoic acid ring) | ~7.8-8.0 | Doublet | Protons ortho to the -COOH group. |

| Aromatic (benzoic acid ring) | ~7.2-7.4 | Doublet | Protons meta to the -COOH group. |

| Aromatic (aminophenyl ring) | ~7.5-7.7 | Multiplet | Proton adjacent to both -SO₂NH- and -NH₂. |

| Aromatic (aminophenyl ring) | ~6.6-7.0 | Multiplets | Remaining three protons on the aminophenyl ring. |

Predicted ¹³C NMR Data (DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxylic Acid (-C=O) | ~167.0 | Carbonyl carbon. |

| Aromatic (C-COOH) | ~128.0-130.0 | Quaternary carbon attached to the carboxyl group. |

| Aromatic (C-NHSO₂) | ~142.0-144.0 | Quaternary carbon attached to the sulfonamide nitrogen. |

| Aromatic (benzoic acid ring) | ~131.0, ~118.0 | CH carbons of the benzoic acid ring. |

| Aromatic (C-SO₂) | ~135.0-137.0 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic (C-NH₂) | ~148.0-150.0 | Quaternary carbon attached to the amino group. |

Two-dimensional NMR experiments would be essential to confirm the assignments of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Strong correlations would be expected between the ortho- and meta-protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the sulfonamide N-H proton to the adjacent carbons on both rings (C-NHSO₂ and C-SO₂) and the protons on the benzoic acid ring to the carbonyl carbon of the carboxylic acid group. These correlations would be crucial for confirming the connectivity of the entire molecular framework.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves to confirm the molecular weight and formula of a compound and to provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₃H₁₂N₂O₄S.

Molecular Weight: 292.31 g/mol

Exact Mass: 292.0518 Da

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit characteristic fragmentation. A plausible pathway would involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to two primary fragment ions: [C₆H₆N₂O₂S]⁺• (from the 2-aminobenzenesulfonamide (B1663422) part) and [C₇H₅O₂]⁺ (from the benzoic acid part).

Loss of small molecules: The molecular ion could lose stable neutral molecules such as SO₂ (64 Da) or CO₂ (44 Da) from the carboxylic acid group.

Fragmentation of the aromatic rings: Further fragmentation of the primary ions would lead to smaller ions characteristic of substituted benzene rings.

Analysis of high-resolution mass spectrometry (HRMS) data would be used to confirm the elemental composition of the parent ion and its major fragments, thereby validating the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The expected key absorptions for this compound are based on data from similar compounds like aminobenzoic acids and benzoic acid. researchgate.netdocbrown.infonih.gov

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1680 | 1700-1680 |

| Amino Group | N-H stretch | 3450-3300 (doublet) | Moderate |

| Sulfonamide | N-H stretch | ~3250 | Moderate |

| Sulfonyl Group | S=O asymmetric stretch | ~1350 | Strong |

| Sulfonyl Group | S=O symmetric stretch | ~1160 | Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Strong |

The broad O-H stretch from the carboxylic acid's hydrogen bonding is a particularly distinctive feature in the IR spectrum. The two S=O stretching bands are characteristic of the sulfonyl group and are typically strong in both IR and Raman spectra. The N-H stretching region would show multiple bands corresponding to the primary amine and the secondary sulfonamide N-H groups.

Advanced Spectroscopic Techniques for Intermolecular Interaction Studies involving this compound

The elucidation of intermolecular interactions is critical to understanding the supramolecular chemistry of this compound, which governs its crystal packing, solubility, and potential interactions with biological targets. While classical spectroscopic methods provide foundational data, advanced techniques offer deeper insights into the specific non-covalent forces at play. These methods can probe the molecule's electronic and structural dynamics in response to its environment, revealing detailed information about hydrogen bonding, π-π stacking, and other van der Waals forces.

A variety of sophisticated spectroscopic methods are employed to study these complex interactions. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR, and advanced mass spectrometry are invaluable for characterizing the intricate network of intermolecular forces. chemrxiv.orgchemrxiv.orgnih.gov These methods allow for the investigation of both self-association and interactions with other molecules in various states.

For instance, studies on analogous substituted benzoic acid derivatives demonstrate that in apolar solvents, they predominantly form hydrogen-bonded dimers. ucl.ac.uk In solvents with a high hydrogen bond acceptor propensity, the solvent molecules compete for the carboxylic acid group, thereby screening the self-association. ucl.ac.uk The nature of the substituents on the benzene ring also dictates the propensity for and structure of self-associates stabilized by weaker interactions like π–π stacking. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy is a powerful tool for mapping intermolecular proximities. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify atoms that are close in space, even if they are distant in terms of covalent bonds. For this compound, NOESY experiments could reveal through-space correlations between protons on the aminobenzene ring and the benzoic acid ring, providing direct evidence of specific packing motifs or folded conformations in solution that facilitate intermolecular interactions.

Solid-state NMR (ssNMR) is particularly adept at characterizing intermolecular interactions in the crystalline state. High-resolution 13C ssNMR can distinguish between different crystalline forms (polymorphs) that arise from variations in intermolecular packing. researchgate.net The chemical shifts of the carbon atoms, especially those in the carboxylic acid and sulfonamide groups, are highly sensitive to their local electronic environment, which is directly influenced by hydrogen bonding. For example, solid-state 17O NMR studies on benzoic acid adsorbed on surfaces have shown that the oxygen of the carboxylic acid is directly involved in bond formation with metal sites. nih.gov A similar approach could be used to study the interactions of this compound.

Table 1: Representative 1H and 13C NMR Chemical Shift Data for Benzoic Acid Derivatives

| Compound | Solvent | 1H Chemical Shifts (ppm) | 13C Chemical Shifts (ppm) |

| Benzoic acid | CDCl3 | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 |

| 4-Methylbenzoic acid | DMSO-d6 | 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |

| 2-Chlorobenzoic acid | CDCl3 | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

Data sourced from representative studies on benzoic acid derivatives. rsc.org Actual values for this compound would require experimental determination.

Mass Spectrometry (MS)

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are instrumental in studying non-covalent complexes in the gas phase, which can reflect interactions present in solution. chemrxiv.orgchemrxiv.org By using "soft" ionization methods, it is possible to transfer intact supramolecular assemblies, such as dimers or higher-order oligomers of this compound held together by hydrogen bonds, from solution into the mass spectrometer for analysis. Tandem MS (MS/MS) experiments can then be used to probe the strength of these intermolecular interactions by inducing fragmentation of the complex and analyzing the resulting ions. chemrxiv.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another sophisticated technique that can provide information on the solvent accessibility of different parts of the molecule. nih.gov By exposing the compound to a D₂O-based solvent, labile protons (like those in the amino and carboxylic acid groups) will exchange with deuterium. The rate of this exchange is dependent on solvent accessibility and hydrogen bonding. Parts of the molecule involved in strong intermolecular hydrogen bonds will exchange more slowly. This can be used to map the interfaces of intermolecular association. nih.gov

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in vibrational modes upon the formation of intermolecular bonds, particularly hydrogen bonds. In the context of this compound, the stretching frequencies of the N-H (amino group), O-H (carboxylic acid), S=O (sulfonamide), and C=O (carboxylic acid) bonds are of particular interest. Hydrogen bonding typically leads to a red-shift (lower wavenumber) and broadening of the stretching bands of the donor group (e.g., O-H and N-H). Studies on aminobenzoic acid isomers have utilized these techniques to understand the influence of the amino group's position on the molecule's vibrational structure. researchgate.net

UV-Visible spectrophotometry can be used to study charge-transfer (CT) complex formation. researchgate.net95.179.195 The interaction between an electron-rich moiety (the aminobenzene ring) and an electron-poor one can lead to the appearance of a new absorption band at a longer wavelength. By titrating this compound with known π-acceptor or π-donor molecules, the formation and stoichiometry of intermolecular CT complexes can be characterized. researchgate.net95.179.195 Furthermore, ultrafast spectroscopic techniques like femtosecond transient absorption can probe the dynamics of excited states, which are influenced by intermolecular interactions such as proton transfer and intersystem crossing. rsc.org

Table 2: Key Vibrational Frequencies and Their Expected Shifts Due to Intermolecular Interactions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Expected Shift upon H-Bonding |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Red-shift and broadening |

| Carboxylic Acid | C=O stretch | 1760-1690 | Red-shift |

| Amine | N-H stretch | 3500-3300 | Red-shift |

| Sulfonamide | S=O stretch (asymmetric) | ~1350 | Shift depends on interaction site |

| Sulfonamide | S=O stretch (symmetric) | ~1160 | Shift depends on interaction site |

These are generalized ranges. Specific values are sensitive to the molecular environment and physical state.

The crystal structure of the closely related compound 4-(2-iodobenzenesulfonamido)benzoic acid monohydrate reveals significant intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as π–π stacking interactions with a centroid–centroid distance of 3.726 Å. nih.gov It is highly probable that this compound engages in a similar, complex network of intermolecular interactions, which can be thoroughly investigated using the advanced spectroscopic techniques detailed above.

Computational Chemistry and Theoretical Modeling of 4 2 Aminobenzenesulfonamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to yield information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic properties of 4-(2-aminobenzenesulfonamido)benzoic acid. By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and compute a range of electronic descriptors.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Other significant properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and representative of what would be expected for a molecule of this type based on general computational studies of related compounds.

Ab initio methods, Latin for "from the beginning," are quantum chemical calculations that rely on first principles without the use of experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov For a molecule like this compound, ab initio calculations can provide benchmark data for geometric parameters and electronic properties. researchgate.netrsc.org

Semi-empirical methods, such as AM1, PM3, and ZINDO, offer a computationally less demanding alternative by incorporating parameters derived from experimental data. libretexts.org These methods are particularly useful for larger systems or for preliminary, high-throughput screening of molecular properties. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights and trends in series of related compounds. researchgate.net

Molecular Docking Simulations with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cu.edu.eg This method is pivotal in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.

The results of a docking study reveal key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the protein. nih.gov For instance, the sulfonamide group and the carboxylic acid moiety of the title compound are likely to form hydrogen bonds with polar residues, while the benzene (B151609) rings can engage in hydrophobic and pi-stacking interactions. researchgate.net

A critical output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This score provides a theoretical estimation of how strongly the ligand binds to the protein. Lower binding energy values typically indicate a more stable ligand-protein complex. cu.edu.eg By comparing the docking scores of this compound against a known inhibitor of a target protein, researchers can gauge its potential inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Finding | Implication |

| Binding Energy | -8.5 kcal/mol | Strong theoretical binding to the active site |

| Key Interacting Residues | Lys72, Asp184, Phe167 | Specific amino acids involved in binding |

| Hydrogen Bonds | Amine group with Asp184; Sulfonyl oxygen with Lys72 | Crucial for specificity and affinity |

| Hydrophobic Interactions | Benzene ring with Phe167 | Contributes to the stability of the complex |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. bevanbrownlab.com MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

The simulation is initiated with the docked complex placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated by integrating Newton's equations of motion. Analysis of the trajectory can reveal:

Conformational Changes: How the ligand and protein structures adapt to each other over time.

Stability of the Complex: Assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates. A stable RMSD plot over the simulation time suggests a stable complex.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding.

Persistence of Interactions: MD simulations can verify if the key interactions predicted by docking are maintained throughout the simulation.

MD simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from molecular docking. nih.gov

Solvent Effects on Molecular Conformation of this compound

The conformation of flexible molecules such as this compound is highly dependent on its surrounding environment. Solvent effects, in particular, play a critical role in determining the molecule's three-dimensional shape, which in turn influences its properties and biological function.

Studies on analogous sulfonamides have demonstrated that solvent polarity is a key factor. For instance, research on sulfanilamide (B372717) showed that even a single water molecule can induce a significant conformational switch, forcing the molecule from an eclipsed to a staggered disposition by forming stabilizing hydrogen bonds. rsc.org This suggests that in aqueous environments, the conformation of this compound would be significantly influenced by hydrogen bonding interactions with water molecules at its amino and carboxylic acid groups, as well as the sulfonamide linkage.

Conversely, research has also documented a profound preference for the sulfonyl moiety in some ligands to bind within hydrophobic environments rather than hydrophilic ones. researchgate.net This tendency can lead to conformational arrangements that expose more hydrophobic parts of the molecule to a polar solvent. researchgate.net The interplay between the hydrophilic groups (amine, carboxylic acid) and the relatively nonpolar phenyl rings, mediated by the sulfonamide bridge, means that the molecule's shape can adapt to the polarity of the solvent. Computational studies on related sulfonamides have been performed in both the gas phase and in solvent to account for these differences, highlighting that solvent conditions alter which molecular descriptors become most relevant for predicting activity. researchgate.net

Table 1: Predicted Solvent Influence on Key Structural Features of this compound

| Solvent Type | Predicted Effect on Conformation | Key Interacting Groups |

|---|---|---|

| Polar Protic (e.g., Water) | Stabilizes extended conformations through H-bonding. May cause specific rotational changes around the S-N bond. | -NH₂, -COOH, -SO₂NH- |

| Polar Aprotic (e.g., DMSO) | Solvates polar groups, but with less specific H-bonding, potentially allowing for more conformational flexibility than water. | -NH₂, -COOH, -SO₂NH- |

| Nonpolar (e.g., Hexane) | Promotes intramolecular hydrogen bonding and more compact conformations to minimize exposure of polar groups. | -NH₂, -COOH |

Conformational Landscape and Energy Minima Studies

The conformational landscape of this compound describes the full range of possible three-dimensional shapes the molecule can adopt and their corresponding potential energies. The molecule's flexibility is primarily due to rotation around several single bonds: the C-S bond, the S-N bond, and the N-C (phenyl) bond.

Theoretical studies on similar benzenesulfonyl compounds indicate that two primary conformations are typically favored, characterized by the S–N bond being nearly perpendicular to the plane of the benzene ring. mdpi.com These low-energy states are further defined by the relative orientation of the amino group, which can be either staggered or eclipsed with respect to the sulfonyl group's oxygen atoms. mdpi.com The energy differences between these conformers can be quite small. mdpi.com

X-ray crystallography of structurally related compounds provides snapshots of low-energy conformations in the solid state. For example, the analog 4-(2-iodobenzenesulfonamido)benzoic acid adopts a conformation where the two aromatic rings are oriented at a dihedral angle of 74.18°. nih.gov Another similar molecule, 2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid, shows a dihedral angle of 68.59° between its rings. doaj.org These values confirm that a twisted, non-planar conformation is energetically favorable, which is a common feature for biologically active sulfonamides. researchgate.net

Table 2: Key Torsional Angles and Energetics in Sulfonamide Analogs

| Torsional Angle | Typical Range (°) | Description | Relative Energy |

|---|---|---|---|

| C(phenyl)-S-N-C(phenyl) | 60° - 90° | Defines the twist between the two major moieties of the molecule. | Low |

| O=S=O plane vs. N-H bond | Staggered vs. Eclipsed | Describes the local conformation around the sulfonamide nitrogen. | Energy differences are often small (<1 kJ/mol). mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR can predict its potential efficacy as an inhibitor of specific enzymes, such as carbonic anhydrase, a common target for sulfonamides. nih.gov

QSAR studies on classes of bioactive sulfonamides have successfully built models using molecular descriptors derived from Density Functional Theory (DFT) calculations. nih.gov These descriptors numerically represent various aspects of the molecule's structure and electronic properties. Analysis of successful QSAR models for sulfonamide-based carbonic anhydrase inhibitors reveals that inhibitory activity is often influenced by a combination of energetic, electronic, and structural properties. nih.gov

Key descriptors often include:

Thermodynamic Descriptors: Total energy and entropy. nih.gov

Electronic Descriptors: Dipole moment, electronegativity, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Structural/Topological Descriptors: Molecular mass, van der Waals volume, and solvent-accessible surface area. nih.gov

A typical QSAR model is a multiparametric regression equation that can achieve high statistical significance, demonstrating a strong correlation between the calculated descriptors and experimentally observed activity. nih.govnih.gov

Table 3: Example of Descriptors and Statistical Validation in Sulfonamide QSAR Models

| Descriptor Type | Example Descriptor | Role in Model | Statistical Parameter | Typical Value |

|---|---|---|---|---|

| Thermodynamic | Entropy | Relates to the molecule's disorder and conformational flexibility. | R² (Goodness of fit) | 0.83 - 0.96 nih.gov |

| Electronic | Dipole Moment | Quantifies molecular polarity, crucial for binding interactions. | R²cv (Predictive Power) | 0.76 - 0.93 nih.gov |

| Physical | Molar Volume | Relates to steric fit within a receptor binding pocket. | F-statistic | >30 nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, its structure is highly suited for inhibiting metalloenzymes like carbonic anhydrases.

A pharmacophore model for a sulfonamide-based inhibitor typically includes:

A zinc-binding group , which is the deprotonated sulfonamide moiety (-SO₂NH⁻).

Hydrogen bond acceptors and donors , corresponding to the sulfonyl oxygens and the sulfonamide nitrogen. d-nb.info

Aromatic rings or hydrophobic features that engage in van der Waals or π-π stacking interactions within the enzyme's active site. d-nb.info

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. d-nb.infonih.gov This process rapidly filters the database to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov These "hit compounds" can then be prioritized for chemical synthesis and experimental testing, dramatically accelerating the drug discovery process. d-nb.info

Table 4: Common Pharmacophoric Features for Sulfonamide-Based Inhibitors

| Feature | Description | Corresponding Moiety in Target Compound |

|---|---|---|

| Zinc-Binding Group | Coordinates to the catalytic zinc ion in the enzyme active site. | Sulfonamide (-SO₂NH-) |

| Hydrogen Bond Acceptor | Accepts hydrogen bonds from active site residues (e.g., Threonine). d-nb.info | Sulfonyl Oxygens (O=S=O) |

| Hydrogen Bond Donor | Donates a hydrogen bond to active site residues. d-nb.info | Sulfonamide Nitrogen (-NH-) |

| Aromatic/Hydrophobic Feature | Occupies hydrophobic pockets or engages in π-stacking. d-nb.info | Phenyl rings |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 2 Aminobenzenesulfonamido Benzoic Acid Derivatives

Identification of Key Structural Motifs for Biological Recognition and Interaction

The biological activity of 4-(2-aminobenzenesulfonamido)benzoic acid is predicated on the precise arrangement and properties of its core structural motifs. These include the benzoic acid moiety, the sulfonamide linker, and the two aromatic rings, each contributing to target recognition and binding affinity.

The Sulfonamide Moiety (-SO₂NH-): This group is a cornerstone of medicinal chemistry and a critical recognition element. acs.org The sulfonamide oxygens are key binding motifs, often mimicking the α-keto amide of natural ligands and engaging in highly conserved CH···O═S interactions with protein targets. acs.org The nitrogen atom and its attached proton can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. acs.org The geometry and rigidity of the sulfonamide functional group also favor crystallization, which aids in structural studies. researchgate.net

The Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming critical interactions with polar amino acid residues in a target's binding pocket. iomcworld.comiomcworld.com The phenyl ring of the benzoic acid serves as a core scaffold that can engage in hydrophobic interactions with non-polar amino acid residues. iomcworld.comiomcworld.com The planar nature of this sp² hybridized system facilitates effective insertion into binding pockets. iomcworld.comiomcworld.com

The Aromatic Rings: Both the benzoic acid ring and the 2-aminobenzene ring play crucial roles in binding. They contribute to hydrophobic interactions and can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site, further stabilizing the ligand-target complex. nih.govnih.gov

Systematic Derivatization Strategies of the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule have been a key strategy for optimizing biological activity, solubility, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be converted into various bioisosteres, such as esters, amides, or hydrazides, to modulate binding and physical properties. For example, the synthesis of 4-benzamidobenzoic acid hydrazide derivatives has been explored to introduce a novel secondary pharmacophore for targeting enzymes like soluble epoxide hydrolase. nih.gov The conversion to hydrazides (4a-4e) is typically achieved through esterification followed by treatment with hydrazine (B178648) hydrate. nih.gov

Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid ring is a common strategy to probe the binding pocket and enhance affinity. Studies on related benzoic acid derivatives show that hydrophilic substituents are often necessary to facilitate interactions with polar amino acid residues near the mutation site in targets like sickle hemoglobin. iomcworld.comiomcworld.com Conversely, strategic placement of hydrophobic groups can enhance interactions in non-polar regions of the binding pocket. nih.gov

The following table illustrates common derivatization strategies for the benzoic acid moiety.

| Modification Site | Type of Derivatization | Rationale | Potential Outcome |

| Carboxylic Acid (-COOH) | Esterification (-COOR) | Increase lipophilicity, improve cell permeability | Altered solubility, potential prodrug |

| Carboxylic Acid (-COOH) | Amidation (-CONR₂) | Modify H-bonding, introduce new interaction points | Enhanced binding affinity, altered pharmacokinetics |

| Carboxylic Acid (-COOH) | Hydrazide Formation (-CONHNH₂) | Introduce novel pharmacophore, increase H-bonding | Changed target specificity, improved potency. nih.gov |

| Phenyl Ring | Halogenation (F, Cl, Br) | Modulate electronic properties, occupy small pockets | Increased potency, altered metabolic stability. mdpi.com |

| Phenyl Ring | Hydroxylation/Alkoxylation (-OH, -OR) | Introduce H-bonding capability | Improved solubility and binding. iomcworld.com |

Systematic Derivatization Strategies of the Sulfonamide Moiety and its Peripheral Substituents

Systematic derivatization of the sulfonamide linker and its attached aminobenzene ring is crucial for fine-tuning the molecule's three-dimensional shape and interaction profile.

N-Alkylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated to explore specific sub-pockets within a binding site. This modification alters the hydrogen-bonding capability of the sulfonamide NH group and can introduce new van der Waals or hydrophobic interactions. Studies on related 2-sulfonamidebenzamides show that such modifications can lead to significant changes in potency. nih.gov For example, N-alkylation of sulfonamide intermediates is a common step in creating diverse compound libraries. nih.gov

Substitution on the 2-Aminobenzene Ring: The peripheral 2-aminobenzene ring offers multiple positions for substitution to enhance target affinity and selectivity. The primary amino group (-NH₂) is a key site for modification. For instance, in the development of 12-lipoxygenase inhibitors based on a related benzenesulfonamide (B165840) scaffold, modifications at this position were critical. nih.gov Replacing or substituting the amino group can alter the electronic nature of the ring and introduce new vectors for interacting with the target protein. acs.org

The table below summarizes derivatization approaches for the sulfonamide and its peripheral ring.

| Modification Site | Type of Derivatization | Rationale | Potential Outcome |

| Sulfonamide Nitrogen (-NH-) | N-Alkylation (-NR-) | Probe binding pocket, remove H-bond donor | Altered potency and selectivity. nih.govnih.gov |

| 2-Aminobenzene Ring | Amino Group Acylation | Introduce new functional groups | Modified binding interactions |

| 2-Aminobenzene Ring | Ring Substitution (e.g., halogens, alkyls) | Modulate lipophilicity and electronics | Enhanced potency and selectivity. nih.gov |

| Sulfonyl Group (-SO₂-) | Bioisosteric Replacement (e.g., sulfonimidamide) | Introduce new exit vectors, alter H-bonding | Novel interactions with the protein target. acs.org |

Impact of Substituent Effects on Theoretical Activity Profiles and Biological Interactions

The electronic and steric properties of substituents added to the this compound scaffold have a profound impact on its activity.

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either aromatic ring can significantly alter the molecule's properties. For instance, in some benzoic acid derivatives with anti-sickling properties, strong electron-donating groups on the benzene (B151609) ring were found to be important for potent activity. iomcworld.com EWGs like nitro groups have been incorporated into related benzimidazole-benzoyl structures to produce potent anthelmintic and antimicrobial activity. nih.gov These groups modify the pKa of the carboxylic acid and sulfonamide protons and alter the strength of hydrogen bonds and other electrostatic interactions.

Steric Effects and Lipophilicity: The size, shape, and lipophilicity of substituents are critical. Bulky groups can either provide beneficial hydrophobic interactions or cause steric clashes that prevent optimal binding. In the development of inhibitors for Mcl-1, the size of substituents on a 2,5-substituted benzoic acid scaffold determined the occupancy of hydrophobic pockets. nih.gov The addition of a CH₂ linker, for example, provided flexibility that allowed a terminal phenyl group to place itself deeper into a binding site, forming more favorable interactions. nih.gov

Conformational Flexibility and its Influence on Ligand-Target Interactions

The biological activity of sulfonamides is highly dependent on their three-dimensional conformation, which is largely determined by the rotational freedom around the S-C and S-N bonds. researchgate.netnih.gov

The conformation defines the shape of the molecule, which is a primary determinant of its biological properties. researchgate.netmdpi.com The dihedral angle between the two aromatic rings is a key parameter. In a related crystal structure of 4-(2-iodobenzenesulfonamido)benzoic acid, this angle was found to be 74.18°. nih.gov The ligand's ability to adopt the correct shape to fit into a target's binding site is directly related to its efficacy. mdpi.com

A molecule may exist in a different conformation in its free, unbound state compared to its bioactive conformation when bound to a protein. mdpi.com The energy penalty required for the molecule to change from its preferred free conformation to the bioactive one can significantly impact binding affinity. researchgate.net Therefore, designing molecules that are "pre-organized" in a conformation close to the bioactive one can lead to higher affinity, as less conformational energy is lost upon binding. acs.org However, in some cases, more flexible analogs can show surprising binding profiles, indicating a complex relationship between rigidity and binding thermodynamics. acs.org

Stereochemical Considerations in SAR for Chiral Analogs of this compound

While this compound itself is not chiral, the introduction of chiral centers through derivatization would necessitate stereochemical considerations in SAR studies. Biological systems, such as protein binding sites, are inherently chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug molecule often exhibit different biological activities.

If a chiral center were introduced, for example by adding a substituted ethyl group to the sulfonamide nitrogen or the amino group, it would result in a pair of enantiomers. These enantiomers would have distinct three-dimensional arrangements of their atoms. One enantiomer might fit perfectly into the chiral binding pocket of a target protein, leading to a strong biological response, while the other enantiomer might fit poorly or not at all, resulting in lower activity or even a different, off-target effect.

Therefore, for any chiral analog of this compound, the following would be critical:

Synthesis of Stereoisomerically Pure Compounds: Developing methods to synthesize or separate individual enantiomers is essential to evaluate their distinct biological profiles.

Determination of Absolute Configuration: Identifying the exact spatial arrangement (R or S configuration) of each enantiomer is necessary to establish a clear stereochemical SAR.

Differential Biological Evaluation: Each pure stereoisomer must be tested independently to determine its potency, selectivity, and efficacy.

Understanding these stereochemical aspects is fundamental to designing more potent and selective therapeutic agents based on this scaffold.

Mechanistic Investigations of 4 2 Aminobenzenesulfonamido Benzoic Acid S Biological Interactions at the Molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The investigation into how a compound like 4-(2-aminobenzenesulfonamido)benzoic acid inhibits enzyme activity is fundamental to understanding its pharmacological potential. Such studies typically involve determining the kinetics of the inhibition and identifying the mechanism through which it occurs.

Investigation of Specific Enzyme Targets (e.g., Carbonic Anhydrases, Bacterial Enzymes)

Sulfonamides are a well-known class of inhibitors for a variety of enzymes, most notably carbonic anhydrases (CAs) and bacterial enzymes involved in folate synthesis.

Carbonic Anhydrases (CAs): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various human CA isoforms (e.g., hCA I, II, VII, IX) are targets for sulfonamide-based drugs used in treating conditions like glaucoma and epilepsy. Studies on related benzamide-4-sulfonamides show that they can inhibit these isoforms with varying potencies, often in the low nanomolar to subnanomolar range. An investigation into this compound would involve screening its activity against a panel of CA isoforms to determine its inhibitory profile and potential for isoform-specific targeting.

Bacterial Enzymes: A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of nucleotides, thereby halting bacterial growth. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for this competitive inhibition. Research would be needed to determine if this compound exhibits similar antibacterial properties by targeting this pathway.

Elucidation of Substrate Binding and Catalytic Site Interactions

Understanding how an inhibitor interacts with an enzyme's active site is crucial for rational drug design. For sulfonamides, the primary interaction with carbonic anhydrase involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site.

Kinetic studies are performed to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values quantify the potency of the inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is typically elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. For this compound, these studies would reveal whether it competes with the natural substrate for the active site or binds to a different site on the enzyme.

Protein-Ligand Binding Studies through Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques provide direct measurement of the binding affinity and thermodynamics of a ligand interacting with its target protein.

Characterization of Binding Thermodynamics and Energetics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the direct determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). These thermodynamic parameters provide insight into the forces driving the interaction, such as hydrogen bonds and hydrophobic interactions. For example, studies on other benzoic acid derivatives binding to proteins like human serum albumin have used these methods to characterize the spontaneity and driving forces of the interaction.

Stoichiometry of Interaction with Macromolecular Targets

Both ITC and Surface Plasmon Resonance (SPR) can determine the stoichiometry of the protein-ligand interaction, revealing the number of ligand molecules that bind to a single protein molecule. SPR is a real-time, label-free optical technique that monitors the binding of an analyte (the ligand) to a ligand (the protein) immobilized on a sensor surface. This provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. Such studies would be essential to fully characterize the binding of this compound to its potential protein targets.

Receptor Agonism/Antagonism Studies (if applicable) and Ligand-Receptor Interaction Mechanisms

While many sulfonamides are known for their enzyme inhibition, some small molecules can also interact with cellular receptors, acting as either agonists (activating the receptor) or antagonists (blocking the receptor).

To determine if this compound has any receptor-mediated activity, it would need to be screened against a panel of known receptors. If a significant interaction is identified, further studies would be conducted to characterize the nature of this interaction. This would involve dose-response assays to determine if the compound elicits a cellular response (agonism) or blocks the action of a known agonist (antagonism). Binding assays with radiolabeled ligands could be used to determine if the compound binds competitively to the same site as the natural ligand.

Currently, there is no specific information in the scientific literature to suggest that this compound acts as a receptor agonist or antagonist.

Cellular Uptake and Intracellular Target Engagement Mechanisms

The cellular uptake of small molecules like this compound is typically governed by their physicochemical properties, including lipophilicity and ionization state. While specific transporters have not been identified for this compound, passive diffusion across the cell membrane is a likely mechanism for molecules with sufficient lipid solubility. slideshare.net The presence of both an amino group and a carboxylic acid group suggests that the molecule's charge, and therefore its ability to cross the lipid bilayer, will be pH-dependent.

Once inside the cell, the engagement with intracellular targets is dictated by the molecule's three-dimensional structure and electronic properties, which allow it to interact with specific enzymes or receptors. Based on the activities of other sulfonamides, several potential intracellular targets can be hypothesized for this compound.

A primary and historically significant target for sulfonamides is dihydropteroate synthetase (DHPS) , an enzyme crucial for folic acid synthesis in bacteria. impactfactor.orgnih.govdrugbank.comnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). Given the structural similarity of this compound to PABA, it is plausible that it could engage with and inhibit bacterial DHPS. The free amino group is generally considered essential for this antibacterial activity. slideshare.net

Another important class of enzymes targeted by sulfonamides is carbonic anhydrases (CAs) . These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The sulfonamide moiety is a key pharmacophore for CA inhibition, with the -SO2NH- group coordinating to the zinc ion in the enzyme's active site. researchgate.net

Furthermore, certain sulfonamide derivatives are known to inhibit cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory pathways. openaccesspub.org This inhibition is often selective and is a key mechanism for the anti-inflammatory effects of drugs like celecoxib. The potential for this compound to engage with COX-2 would depend on its specific conformational properties.

Other potential targets for sulfonamide derivatives include matrix metalloproteases (MMPs) , which are involved in tissue remodeling and are targets in cancer therapy, and various G-protein coupled receptors. nih.govmdpi.com

Table 1: Potential Intracellular Targets of Sulfonamide Derivatives and Their Functions

| Target Enzyme/Receptor | Biological Function | Potential Consequence of Inhibition/Modulation |

|---|---|---|

| Dihydropteroate Synthetase (DHPS) | Folic acid synthesis in bacteria | Antibacterial activity |

| Carbonic Anhydrases (CAs) | pH regulation, CO2 transport | Diuretic, anti-glaucoma effects |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis (inflammation) | Anti-inflammatory activity |

| Matrix Metalloproteases (MMPs) | Extracellular matrix degradation | Anticancer activity |

| P2Y14 Receptor | Modulation of inflammatory processes | Anti-inflammatory activity |

Elucidation of Signaling Pathway Modulation at the Molecular and Biochemical Levels

The engagement of this compound with its intracellular targets would subsequently modulate various signaling pathways. The specific pathways affected would be a direct consequence of the function of the inhibited enzyme or modulated receptor.

If this compound were to inhibit COX-2, it would lead to a downstream reduction in the production of prostaglandins, key mediators of inflammation. This would impact the NF-κB (nuclear factor kappa B) signaling pathway , which is a central regulator of inflammation. nih.gov Inhibition of prostaglandin synthesis can attenuate the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov

Modulation of the P2Y14 receptor , a G-protein coupled receptor activated by UDP-glucose, represents another potential mechanism for influencing inflammatory pathways. researchgate.net Antagonism of this receptor by a sulfonamide derivative could prevent the UDP-glucose-induced expression of pro-inflammatory chemokines. researchgate.net This would likely involve the inhibition of downstream signaling cascades such as the MEK1/2-ERK1/2 pathway . researchgate.net

In the context of anticancer activity, inhibition of matrix metalloproteases (MMPs) by sulfonamides can interfere with signaling pathways involved in tumor growth, invasion, and angiogenesis. mdpi.com For instance, tasisulam, a sulfonamide derivative, has been shown to induce apoptosis in cancer cells through the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death. acs.org It also affects pathways related to cell cycle progression, causing an accumulation of cells in the G2-M phase. acs.org

Table 2: Potential Signaling Pathway Modulation by Sulfonamide Derivatives

| Signaling Pathway | Key Molecular Components | Potential Effect of Modulation |

|---|---|---|

| NF-κB Signaling | NF-κB, IκB, IKK | Decreased expression of pro-inflammatory cytokines |

| MAPK/ERK Pathway | MEK1/2, ERK1/2 | Inhibition of cell proliferation and inflammatory responses |

| Apoptosis Pathway (Intrinsic) | Cytochrome c, Caspases | Induction of programmed cell death in cancer cells |

Derivatization, Analog Synthesis, and Prodrug Strategies Based on 4 2 Aminobenzenesulfonamido Benzoic Acid

Synthesis of Novel Analogs through Aromatic and Aliphatic Substitutions

The generation of novel analogs of 4-(2-aminobenzenesulfonamido)benzoic acid and related structures has been a focal point of research to explore structure-activity relationships (SAR). Both aromatic and aliphatic substitutions have been systematically introduced to modulate the compound's properties.

In the context of related benzoic acid derivatives, the introduction of substituents onto the aromatic rings has been shown to significantly impact biological activity. For instance, in a series of benzoic acid derivatives developed as VLA-4 antagonists, the introduction of chlorine or bromine at the 3-position of the central benzene (B151609) ring of a diphenylurea portion led to improved pharmacokinetic properties. nih.gov Specifically, one analog demonstrated acceptable plasma clearance and bioavailability in multiple animal models. nih.gov

Similarly, research on sulfamoyl benzoic acid (SBA) analogues, which share structural similarities, involved substitutions on the benzoic acid ring. The introduction of electron-withdrawing groups like fluoro, chloro, and bromo at the meta-position relative to the carboxyl group was explored. nih.gov These modifications were part of a broader strategy to develop specific agonists for the LPA2 receptor. nih.gov

Aliphatic substitutions have also been a key strategy. In the synthesis of SBA analogues, modifications to the carbon linker between the sulfonamide and another functional group were investigated. nih.gov This involved the use of different length bromoalkyl chains to create a library of compounds with varying aliphatic linker lengths. nih.gov

Modification of the Sulfonamide Linkage and Amine Functionality

The sulfonamide linkage and the amine group are critical functionalities within the this compound scaffold, and their modification offers a pathway to new derivatives with altered properties.

The synthesis of N-substituted benzamide (B126) derivatives, a related class of compounds, has been explored to develop new antitumor agents. researchgate.net This often involves the reaction of a carboxylic acid with various amines, leading to a diverse set of amides with different substituents on the nitrogen atom. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com

In a study focused on allosteric modulators of MrgX1, a series of 2-(sulfonamido)-N-benzamides were synthesized. nih.gov This process involved coupling anthranilic acid with a suitable sulfonyl chloride to form the sulfonamide, which was then coupled with an aniline (B41778) or other amine. nih.gov This modular approach allowed for the creation of a diverse library of compounds with modifications at both the sulfonamide and amide positions. nih.gov The study explored various substitutions, including ethyl, propyl, and trifluoroethyl groups on the sulfonamide nitrogen, and a range of substituted anilines for the amide portion. nih.gov

Esterification and Amidation of the Carboxylic Acid Group for Enhanced Properties

The carboxylic acid group of this compound is a prime target for esterification and amidation to potentially enhance properties such as solubility, permeability, and biological activity.

Esterification of similar benzoic acid derivatives is a common strategy. For example, the synthesis of esters of 2-hydroxy-4-amino-benzoic acid has been achieved by reacting the acid with phenols in the presence of a dehydrating agent like phosphorus pentoxide. google.com This method provides a direct route to aryl esters. In other instances, the synthesis of 2-(4'aminophenoxy)alkanoic acid esters has been described through a multi-step process involving a Beckmann Rearrangement. google.com

Amidation of the carboxylic acid group is another widely used technique. The synthesis of 4-benzamidobenzoic acid hydrazide derivatives was undertaken to create novel inhibitors of soluble epoxide hydrolase. nih.gov This involved converting the carboxylic acid to a hydrazide, which then served as a secondary pharmacophore. nih.gov General methods for amide synthesis often involve activating the carboxylic acid, for instance with thionyl chloride or a coupling reagent like N,N'-carbonyldiimidazole (CDI), followed by reaction with an amine. researchgate.netorganic-chemistry.orgnih.gov A variety of amines, including benzylamine, cyclohexylamine, and aniline analogs, have been used to generate diverse amide derivatives. nih.gov

| Parent Acid | Derivative Type | Reactant | Resulting Derivative | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-amino-benzoic acid | Ester | Phenol | Phenyl 2-hydroxy-4-aminobenzoate | google.com |

| 4-aminobenzoic acid | Amide | Nicotinoyl chloride | 4-(nicotinamido)benzoic acid | nih.gov |

| 4-benzamidobenzoic acid | Hydrazide (Amide derivative) | Hydrazine (B178648) | 4-benzamidobenzoic acid hydrazide | nih.gov |

| 4-nitrobenzoic acid | Amide | Piperidine | (4-Nitrophenyl)(piperidin-1-yl)methanone | researchgate.net |

Development of Prodrugs for Enhanced Theoretical Delivery or Target Specificity

The development of prodrugs is a well-established strategy to overcome limitations of a parent drug, such as poor solubility or lack of target specificity. nih.gov For a molecule like this compound, prodrug approaches could theoretically enhance its delivery to specific tissues or cells.

One common prodrug strategy involves the esterification of a carboxylic acid group to improve membrane permeability. Amino acid ester prodrugs, for instance, have been shown to enhance intestinal transport via oligopeptide transporters. mdpi.com Another approach is the introduction of a phosphate (B84403) group to increase water solubility. nih.gov

A more targeted approach is antibody-directed enzyme prodrug therapy (ADEPT). researchgate.netbaranlab.orgnih.gov In this strategy, an antibody-enzyme conjugate is targeted to a specific site, such as a tumor. A non-toxic prodrug is then administered, which is converted to its active, cytotoxic form only at the target site by the localized enzyme. nih.gov For example, a benzoic acid mustard derivative was linked to L-glutamic acid to create a prodrug. researchgate.net This prodrug could be activated by the enzyme carboxypeptidase G2, which is not naturally present in mammalian cells. nih.gov This highlights a sophisticated method for achieving site-specific drug release.

| Prodrug Strategy | Promoieties | Potential Advantage | Example Application | Reference |

|---|---|---|---|---|

| Esterification | Amino acids (e.g., L-valine) | Enhanced intestinal transport | Improved oral absorption of antiviral and anticancer agents | mdpi.com |

| Phosphate Esters | Phosphate group | Increased water solubility | Improving formulation of poorly soluble drugs | nih.gov |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Amino acids (e.g., L-glutamic acid) | Targeted delivery and site-specific activation | Selective chemotherapy for cancer treatment | researchgate.netnih.gov |

| Macromolecular Prodrugs | Polymeric backbones | Improved solubility, stability, and targeted release | Intracellular drug delivery | nih.gov |

Bioconjugation Strategies for this compound for Specific Applications

Bioconjugation involves linking a molecule like this compound to a larger biomolecule, such as an antibody or a polymer, to achieve targeted delivery or other desirable properties. This strategy is closely related to some prodrug approaches, particularly ADEPT, where an enzyme is conjugated to an antibody. researchgate.netnih.gov

The goal of bioconjugation is often to improve the therapeutic index of a compound by increasing its concentration at the site of action while minimizing exposure to healthy tissues. nih.gov Cell-mediated drug delivery systems represent another facet of this approach, where drugs are loaded into or onto cells like red blood cells to act as carriers. nih.gov

For a molecule with the functional groups of this compound (an amine and a carboxylic acid), several standard bioconjugation chemistries could be applied. The carboxylic acid could be activated and coupled to amine groups on a protein, or the amine group could be reacted with an activated carboxyl group on a biomolecule.

Combinatorial Chemistry Approaches for High-Throughput Analog Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and lead optimization. nih.gov This high-throughput approach can be applied to the this compound scaffold to efficiently explore the structure-activity relationships of its derivatives.

Liquid-phase combinatorial synthesis using soluble polymer supports has been described for the creation of aminobenzimidazole libraries. nih.gov This methodology allows for the synthesis of a wide range of derivatives in high yield and purity through simple purification steps. nih.gov A similar strategy could be envisioned for the target molecule, where the core structure is attached to a soluble polymer, and then various building blocks are added to the free functional groups (the amine and carboxylic acid).